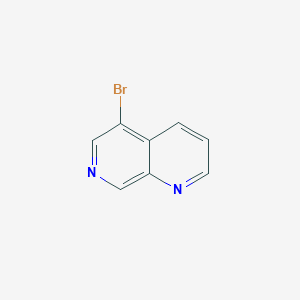

5-Bromo-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFILKMJRFZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488374 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-76-3 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-1,7-naphthyridine from Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 5-Bromo-1,7-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this document presents a rational, multi-step approach commencing from readily available pyridine derivatives. The core of this proposed synthesis involves the preparation of a key intermediate, 3-amino-5-bromopyridine, followed by the construction of the naphthyridine ring system via a classical cyclization reaction. This guide provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols for analogous reactions, and a summary of relevant quantitative data to aid in the practical execution of this synthesis.

Introduction

Naphthyridine cores are privileged structures in drug discovery, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom, as in this compound, offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This guide details a plausible and chemically sound synthetic route to this compound, leveraging established organic chemistry principles and methodologies.

Proposed Overall Synthetic Strategy

The proposed synthesis of this compound is envisioned as a two-stage process. The initial stage focuses on the synthesis of the crucial building block, 3-amino-5-bromopyridine. The second stage involves the construction of the second ring of the 1,7-naphthyridine system using a Skraup-type reaction.

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-bromo-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the parent compound, 1,7-naphthyridine, and related derivatives. Detailed experimental protocols for the acquisition of NMR data are also provided, along with a logical workflow for spectral analysis.

Predicted NMR Data for this compound

The chemical shifts for this compound have been predicted based on the known NMR data for the parent 1,7-naphthyridine scaffold and the established substituent effects of the bromine atom. The bromine atom is expected to cause a downfield shift (deshielding) of the signals of nearby protons and carbons, particularly at the ortho and para positions.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The assignments are based on the expected electronic environment of each proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.50 - 8.60 | dd | J = 4.5, 1.5 |

| H-3 | 7.50 - 7.60 | dd | J = 8.5, 4.5 |

| H-4 | 9.00 - 9.10 | dd | J = 8.5, 1.5 |

| H-6 | 8.30 - 8.40 | d | J = 6.0 |

| H-8 | 9.20 - 9.30 | d | J = 6.0 |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituent effect of the bromine.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 - 152.0 |

| C-3 | 121.0 - 122.0 |

| C-4 | 136.0 - 137.0 |

| C-4a | 153.0 - 154.0 |

| C-5 | 120.0 - 121.0 |

| C-6 | 124.0 - 125.0 |

| C-8 | 149.0 - 150.0 |

| C-8a | 138.0 - 139.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Experimental Protocols for NMR Analysis

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

¹³C NMR Spectroscopy

-

Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for Spectral Analysis and Structure Elucidation

The following diagram illustrates the logical workflow for the analysis of NMR data to confirm the structure of this compound.

Signaling Pathways and Molecular Interactions

While NMR spectroscopy primarily provides structural information, the detailed electronic data obtained can be used to infer potential molecular interactions. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent in this compound creates a specific electrostatic potential surface. This can guide the design of molecules that interact with this scaffold through hydrogen bonding or halogen bonding, which are crucial in drug-receptor interactions.

The diagram below illustrates the relationship between the structural features of this compound and its potential for molecular interactions.

This technical guide provides a foundational understanding of the NMR characteristics of this compound. The provided protocols and workflows offer a practical framework for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. The predicted data serves as a valuable reference point for the analysis of experimentally acquired spectra.

Mass Spectrometry Analysis of 5-Bromo-1,7-naphthyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, detailed experimental mass spectrometry data for 5-Bromo-1,7-naphthyridine is not extensively available in the public domain. The following guide is a comprehensive theoretical framework based on predicted data and established principles of mass spectrometry for heterocyclic and halogenated compounds. This document is intended to serve as a reference for researchers and professionals in drug development and analytical chemistry.

Introduction

This compound is a halogenated heterocyclic compound with a naphthyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a key target for analytical characterization. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide provides a technical overview of the mass spectrometric analysis of this compound, including predicted data, a generalized experimental protocol, and a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the compound, which are essential for its identification.

| Ion/Adduct | Molecular Formula | Calculated m/z |

| [M] | C₈H₅BrN₂ | 207.9636 |

| [M+H]⁺ | C₈H₆BrN₂⁺ | 208.9709 |

| [M+Na]⁺ | C₈H₅BrN₂Na⁺ | 230.9528 |

| [M-H]⁻ | C₈H₄BrN₂⁻ | 206.9563 |

| [M+NH₄]⁺ | C₈H₉BrN₃⁺ | 225.9974 |

| [M+K]⁺ | C₈H₅BrN₂K⁺ | 246.9268 |

Data sourced from PubChem predictions.[1]

Experimental Protocol: High-Resolution Mass Spectrometry

This section outlines a generalized protocol for the analysis of this compound using a high-resolution mass spectrometer, such as an Electrospray Ionization-Time of Flight (ESI-TOF) instrument.[2]

3.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount of this compound in a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture thereof. The final concentration should be in the range of 1-10 µg/mL.

-

Solution Preparation: Prepare the sample solution by accurately weighing the compound and dissolving it in the chosen solvent. Ensure complete dissolution, using sonication if necessary.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

3.2. Instrumentation and Data Acquisition

-

Mass Spectrometer: An ESI-TOF mass spectrometer is recommended for accurate mass measurements.[2]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds to generate the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Spectrometer Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.0 - 2.0 Bar

-

Drying Gas (N₂): 6.0 - 8.0 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

Mass Range: m/z 50 - 500

-

Acquisition Rate: 1 spectrum/second

-

-

Calibration: Calibrate the instrument using a suitable standard calibration solution (e.g., sodium formate or a commercially available ESI-TOF tuning mix) to ensure high mass accuracy.

3.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To investigate the fragmentation pattern, perform tandem mass spectrometry (MS/MS) experiments.

-

Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 208.9709) as the precursor ion in the first mass analyzer (e.g., a quadrupole).

-

Collision-Induced Dissociation (CID): Induce fragmentation of the selected precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF).

Visualization of Plausible Fragmentation Pathway

While experimental fragmentation data for this compound is scarce, a plausible fragmentation pathway can be proposed based on the principles of mass spectrometry for halogenated and heterocyclic compounds.[3][4][5] Electron Ionization (EI) is a hard ionization technique that typically induces significant fragmentation, providing valuable structural information.[6] A key fragmentation step for bromo-substituted compounds is often the loss of the bromine radical (Br•) or hydrogen bromide (HBr).[3]

Below is a DOT script and the corresponding diagram illustrating a potential fragmentation pathway for this compound under EI conditions.

Interpretation of the Proposed Fragmentation Pathway

-

Molecular Ion ([M]⁺˙): Upon electron ionization, this compound loses an electron to form the molecular ion at m/z 208 and 210, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Loss of Bromine Radical (-Br•): A primary and highly probable fragmentation event is the homolytic cleavage of the C-Br bond, leading to the expulsion of a bromine radical. This results in a stable cation at m/z 129.

-

Loss of Hydrogen Bromide (-HBr): A less common alternative fragmentation could involve the elimination of a neutral hydrogen bromide molecule, which would yield a radical cation at m/z 128 and 130.

-

Sequential Loss of HCN: The fragment at m/z 129 can undergo further fragmentation, characteristic of nitrogen-containing heterocycles, by losing a molecule of hydrogen cyanide (HCN) to form an ion at m/z 102. Subsequent loss of another HCN molecule could lead to the formation of a benzyne radical cation at m/z 76.

This proposed pathway provides a logical framework for interpreting the mass spectrum of this compound and identifying its key structural features. Experimental verification through high-resolution MS/MS analysis is recommended for definitive structural confirmation.

References

The Emerging Therapeutic Potential of 5-Bromo-1,7-naphthyridine: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,7-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic core for the development of novel therapeutics. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. The introduction of a bromine atom at the 5-position, creating 5-Bromo-1,7-naphthyridine, serves as a crucial synthetic handle for the generation of libraries of derivatives through cross-coupling reactions. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a primary focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.

Kinase Inhibition: A Primary Therapeutic Avenue

Derivatives of this compound have emerged as potent inhibitors of several protein and lipid kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.

Inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)

Recent research has identified this compound analogs as highly potent and selective inhibitors of PIP4K2A, a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). The dysregulation of PIP4K2A has been implicated in the survival and proliferation of certain cancer cells.

Quantitative Data: Structure-Activity Relationship (SAR) of this compound Analogs as PIP4K2A Inhibitors

The following table summarizes the inhibitory activity of a series of 5-bromo-8-substituted-1,7-naphthyridine analogs against PIP4K2A. The data highlights key structure-activity relationships, demonstrating the impact of substitutions at the 8-position of the naphthyridine core.

| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |

| 1 | Br | 2-ethoxyphenyl | 2.8 |

| 2 | Br | 2-methoxyphenyl | 3.5 |

| 3 | Br | 2-(trifluoromethoxy)phenyl | 9.1 |

| 4 | Br | 2-chlorophenyl | 12 |

| 5 | Br | 2-fluorophenyl | 18 |

| 6 | Br | phenyl | 95 |

Key SAR Observations:

-

The presence of a bromine atom at the 5-position is consistently associated with high potency.

-

Substitution at the 8-position with an aryl group containing an ortho-substituent, such as 2-ethoxyphenyl or 2-methoxyphenyl, leads to the most potent inhibition of PIP4K2A.

Signaling Pathway: PIP4K2A in Phosphoinositide Metabolism

PIP4K2A plays a crucial role in the phosphoinositide signaling pathway by converting PI5P to PI(4,5)P2. This pathway is integral to various cellular functions, and its dysregulation is linked to cancer.

Structural Elucidation of 5-Bromo-1,7-naphthyridine Analogs: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,7-naphthyridine scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The strategic introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[4][5] This technical guide provides an in-depth overview of the core methodologies for the synthesis and structural elucidation of 5-bromo-1,7-naphthyridine analogs, including detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in this field.

Synthesis of this compound Analogs

The construction of the this compound core can be achieved through various synthetic strategies. A common approach involves the initial synthesis of the 1,7-naphthyridine skeleton followed by regioselective bromination. Foundational work demonstrated that direct bromination of 1,7-naphthyridine can yield this compound, although multi-step approaches are often required to achieve high selectivity.[4] Alternative methods, such as the Friedländer or Skraup synthesis, can be employed to construct the naphthyridine ring from substituted pyridine precursors.[4][6]

Once the this compound core is obtained, the bromine atom serves as a key functional group for diversification, most notably through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions.[4] These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position, or at other positions if the bromine is strategically placed elsewhere. A general synthetic workflow for creating substituted analogs from a bromo-chloro-naphthyridine precursor is illustrated below.

Caption: General synthetic workflow for 5-Bromo-8-substituted-1,7-naphthyridine analogs.

Experimental Protocol: Suzuki Coupling

The following is a generalized protocol for the Suzuki coupling reaction to introduce an aryl group at the 8-position of a 5-bromo-8-chloro-1,7-naphthyridine precursor.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-8-chloro-1,7-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired 5-bromo-8-aryl-1,7-naphthyridine analog.

Structural Elucidation Techniques

The definitive structural confirmation of novel this compound analogs relies on a combination of modern spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish definitive structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-8-methoxy-1,7-naphthyridine (Note: These are predicted values based on established principles and similar structures, as detailed experimental data for this specific compound is not widely available.[6] Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.9 - 9.1 | - |

| H-3 | 7.6 - 7.8 | - |

| H-4 | 8.2 - 8.4 | - |

| C-2 | - | 150 - 152 |

| C-3 | - | 122 - 124 |

| C-4 | - | 137 - 139 |

| C-4a | - | 145 - 147 |

| C-5 | - | 118 - 120 |

| C-6 | 8.5 - 8.7 | 142 - 144 |

| C-8 | - | 160 - 162 |

| C-8a | - | 115 - 117 |

| OCH₃ | 4.0 - 4.2 | 54 - 56 |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound.[6] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for these analogs.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for C₈H₅BrN₂ (this compound)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₈H₆⁷⁹BrN₂)⁺ | 208.9709 | (Typical) |

| [M+H]⁺ (C₈H₆⁸¹BrN₂)⁺ | 210.9689 | (Typical) |

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or through an LC system.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.

-

Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The difference should be within a 5 ppm error margin.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7]

Table 3: Illustrative Crystallographic Data Parameters (Note: This table presents typical parameters that would be reported in a crystallographic study and is for illustrative purposes.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | < 5 |

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Biological Context and Structure-Activity Relationships (SAR)

1,7-Naphthyridine analogs have been investigated for various therapeutic applications, with a notable focus on their role as kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[5] One such target is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), which is involved in cancer cell growth.[5][8]

Caption: Inhibition of the PIP4K2A signaling pathway by 1,7-naphthyridine analogs.

Studies on a series of 1,7-naphthyridine analogs have provided key insights into their SAR as PIP4K2A inhibitors. The data shows that substitution at the 5-position with a bromine atom consistently leads to high potency.[5]

Table 4: Structure-Activity Relationship (SAR) Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors (Data adapted from studies on 1,7-naphthyridine analogs.[5])

| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |

| 1 | H | 2-ethoxyphenyl | 6.6 |

| 2 | H | 2-methoxyphenyl | 13 |

| 7 | Cl | 2-ethoxyphenyl | 3.1 |

| 8 | Cl | 2-methoxyphenyl | 4.5 |

| 13 | Br | 2-ethoxyphenyl | 2.8 |

| 14 | Br | 2-methoxyphenyl | 3.9 |

| 15 | Br | 2-chlorophenyl | 9.0 |

The data clearly indicates that halogen substitution at the R¹ position enhances inhibitory activity, with bromo-substituted analogs demonstrating the highest potency.[5] This underscores the importance of the this compound scaffold in designing potent kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The 1,7-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the 1,7-naphthyridine core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate ongoing and future drug discovery efforts.

Diverse Biological Activities of the 1,7-Naphthyridine Core

Derivatives of the 1,7-naphthyridine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases. Key areas of investigation include oncology, inflammation, and central nervous system (CNS) disorders.

Anticancer Activity

A significant body of research highlights the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1] Synthetic derivatives, such as the 2,4-disubstituted-1,7-naphthyridines, have also shown significant cytotoxic activity against leukemia, cervical carcinoma, and promyeloblast cells.[2] Furthermore, certain 1,7-naphthyridine analogues have been developed as potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in tumor cell growth and survival.[3]

Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives

| Compound/Class | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |

| Bisleuconothine A | Wnt Signaling Inhibitor | SW480 (Colon) | 2.74 | [1] |

| HCT116 (Colon) | 3.18 | [1] | ||

| HT29 (Colon) | 1.09 | [1] | ||

| SW620 (Colon) | 3.05 | [1] | ||

| Compound 17a | Not Specified | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [2] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [2] | ||

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | ||

| 1,7-Naphthyridine Analogues | PIP4K2A Inhibitors | Various | 0.066 - 18.0 | [2] |

Anti-inflammatory Activity

The 1,7-naphthyridine scaffold has also yielded promising anti-inflammatory agents. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases.[2][4] These compounds have been shown to significantly reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[2][4]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides

| Assay Model | Endpoint | ED50 | Reference(s) |

| Acute murine model of inflammation (LPS-induced) | TNFα production | 0.5 mg/kg (oral) | [2][4] |

| Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) | [4] |

Central Nervous System (CNS) Activity

In the realm of CNS disorders, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[2] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. These compounds have demonstrated excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[2][5]

Table 3: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives

| Compound | Assay | IC50 (nM) | Reference(s) |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [2][5] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [2][5] |

| (aR, S)-enantiomer (3a-A) | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.80 | [6] |

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, this section presents diagrams of key signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine derivatives.

Synthesis of 1,7-Naphthyridine Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted 1,7-naphthyridines, particularly for introducing aryl or heteroaryl moieties at halogenated positions of the naphthyridine core.

Materials:

-

Halo-1,7-naphthyridine (e.g., 5-bromo-8-chloro-1,7-naphthyridine) (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

-

Base (e.g., Cesium carbonate, 2.0 eq)

-

Degassed solvent (e.g., Toluene and water, 4:1 v/v)

-

Ethyl acetate

-

Celite®

-

Silica gel for column chromatography

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk tube, add the halo-1,7-naphthyridine, the arylboronic acid, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Add the degassed toluene and water solvent mixture to the tube via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized 1,7-naphthyridine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

1,7-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivatives in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Anti-inflammatory Activity: LPS-Induced TNFα Production in Mice

This in vivo model is commonly used to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNFα induced by lipopolysaccharide (LPS).

Materials:

-

Male BALB/c mice (or other suitable strain)

-

1,7-Naphthyridine derivative formulated for oral administration

-

Vehicle control (the same formulation without the active compound)

-

Lipopolysaccharide (LPS) from E. coli dissolved in sterile saline

-

ELISA kit for murine TNFα

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions for at least one week before the study.

-

Compound Administration: Administer the 1,7-naphthyridine derivative or the vehicle control to the mice via oral gavage at a predetermined dose.

-

Induction of Inflammation: After a specific pre-treatment time (e.g., 1.5 hours), induce a systemic inflammatory response by intraperitoneally injecting the mice with a sub-lethal dose of LPS.

-

Blood Collection: At the time of peak TNFα production (typically 1-2 hours after LPS injection), collect blood samples from the mice via cardiac puncture or another appropriate method into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNFα levels in the compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of TNFα production for each dose of the test compound and determine the ED50 value (the dose of the compound that causes a 50% reduction in TNFα production).

In Vitro CNS Activity: NK1 Receptor Binding Assay

This assay determines the affinity of a test compound for the tachykinin NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell line expressing the human NK1 receptor (e.g., IM-9 cells)

-

Cell culture medium and supplements

-

Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled Substance P, [¹²⁵I]BH-SP)

-

Unlabeled Substance P (for determining non-specific binding)

-

1,7-Naphthyridine derivatives

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from the NK1 receptor-expressing cells.

-

Assay Setup: In a 96-well plate, set up the binding reaction in triplicate. To each well, add:

-

A fixed concentration of the radiolabeled ligand ([¹²⁵I]BH-SP).

-

Varying concentrations of the unlabeled 1,7-naphthyridine derivative.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 1,7-naphthyridine core continues to be a highly fruitful scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. This technical guide has provided a snapshot of the current landscape, offering valuable quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that further exploration of this privileged structure will lead to the discovery of new and improved medicines for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and the ability to functionalize it at the 5-position via C-C bond formation is crucial for the synthesis of novel drug candidates and molecular probes.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Its high functional group tolerance and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1,7-naphthyridine.

Scheme 1: Suzuki Coupling of this compound

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions

The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of structurally similar bromo-aza-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (2-5) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | 12-24 | 70-95 |

| Pd(dppf)Cl₂ (2-5) | Cs₂CO₃ (2-3) | Toluene, Dioxane, or DMF | 80-110 | 2-12 | 80-98 |

| Pd(OAc)₂/Ligand (2-5) | K₃PO₄ (2-3) | DMF, Toluene/H₂O | 80-120 | 8-24 | 65-90 |

Note: Yields are highly dependent on the specific boronic acid used and require empirical optimization.

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. The conditions are a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-1,7-naphthyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation with the boronate species, which is formed by the reaction of the boronic acid with the base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the functionalization at the 5-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For heteroaromatic compounds like this compound, these reactions allow for the introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This document covers several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High |

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and represent expected outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the vial with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture to 90 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-1,7-naphthyridines. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1]

Data Presentation: Sonogashira Coupling Conditions and Yields

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 90-95 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.5) | Toluene | 70 | 8 | High |

| 4 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - (Cu-free) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 75-85 |

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and represent expected outcomes.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flask, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Catalytic Cycle

References

Synthesis of 5-amino-1,7-naphthyridine from 5-bromo-1,7-naphthyridine via Buchwald-Hartwig Amination

Application Note APN-SN17N-001

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The introduction of an amino group at the 5-position can serve as a crucial synthetic handle for further molecular elaboration and as a key pharmacophoric element. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This method is particularly effective for the amination of heteroaryl halides, offering a reliable route to previously inaccessible amino-substituted heterocycles under relatively mild conditions.[2][3]

This application note provides a detailed protocol for the synthesis of 5-amino-1,7-naphthyridine from its 5-bromo precursor using a Buchwald-Hartwig amination protocol. The methodology employs an ammonia surrogate, benzophenone imine, followed by acidic hydrolysis to yield the desired primary amine. This two-step, one-pot procedure is a common and effective strategy for the introduction of an unsubstituted amino group.[4]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds via a palladium-catalyzed cycle.[5][6] The catalytic cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromo-1,7-naphthyridine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The ammonia surrogate (benzophenone imine) coordinates to the palladium center. A base then deprotonates the coordinated imine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the imine-protected product and regenerating the Pd(0) catalyst to continue the cycle.

Subsequent acidic hydrolysis of the intermediate imine furnishes the target primary amine, 5-amino-1,7-naphthyridine.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes the typical reaction parameters for the Buchwald-Hartwig amination of this compound. These parameters are based on established protocols for structurally similar heteroaryl bromides and serve as a starting point for optimization.[4][5]

| Parameter | Value |

| Reactants | |

| This compound | 1.0 equiv |

| Benzophenone Imine | 1.2 equiv |

| Catalyst System | |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (5.0 mol%) |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) |

| Solvent | Toluene, anhydrous (0.2 M) |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Hydrolysis | |

| Reagent | 2 M Hydrochloric Acid |

| Expected Outcome | |

| Yield | 70-85% (representative) |

| Purity | >95% (after purification) |

Experimental Protocol

This protocol describes the synthesis of 5-amino-1,7-naphthyridine from this compound on a 1.0 mmol scale.

Materials:

-

This compound (209 mg, 1.0 mmol)

-

Benzophenone imine (217 mg, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (29 mg, 0.05 mmol)

-

Sodium tert-butoxide (135 mg, 1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

2 M Hydrochloric Acid (5 mL)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

Part 1: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (5.0 mol%), and Pd₂(dba)₃ (2.5 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the starting material) via syringe. Subsequently, add benzophenone imine (1.2 equiv) via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the removal of dissolved oxygen.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Part 2: Hydrolysis and Work-up

-

Cooling and Quenching: Once the amination reaction is complete, cool the mixture to room temperature.

-

Hydrolysis: Add 2 M hydrochloric acid (5 mL) to the reaction mixture and stir vigorously at room temperature for 2-4 hours, or until the hydrolysis of the imine is complete (monitor by TLC or LC-MS).

-

Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure 5-amino-1,7-naphthyridine.

Caption: Experimental workflow for the synthesis of 5-amino-1,7-naphthyridine.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (gloves, safety glasses).

-

Toluene is a flammable solvent.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1,6]naphthyridin-5-one (BPN) Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of the 5-Position in the 1,7-Naphthyridine Ring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the 1,7-naphthyridine scaffold at the 5-position. The 1,7-naphthyridine core is a significant pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3][4] Functionalization at the 5-position is a key strategy for modulating the pharmacological profile of these molecules.

This document outlines detailed protocols for cornerstone reactions, presents quantitative data in a structured format, and includes workflow diagrams to guide laboratory synthesis.

Strategic Overview of 5-Position Functionalization

The functionalization of the 1,7-naphthyridine ring, particularly at the 5-position, is often initiated by introducing a versatile chemical handle, typically a halogen. This "handle" then serves as a reactive site for subsequent cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electronic nature of the 1,7-naphthyridine system makes the 5-position a plausible site for electrophilic attack.[5]

The general workflow involves two main stages:

-

Halogenation : Introduction of a bromine or chlorine atom at the 5-position.

-

Cross-Coupling : Palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bonds) or Buchwald-Hartwig amination (for C-N bonds) to build molecular complexity.[5]

Caption: General workflow for the functionalization of the 1,7-naphthyridine 5-position.

Experimental Protocols and Data

Protocol 1: Electrophilic Bromination at the 5-Position

Direct halogenation is a foundational step to prepare the necessary precursors for cross-coupling. The introduction of a bromine atom at the 5-position creates a versatile intermediate for further diversification.[5]

Methodology:

-

Preparation : In a round-bottom flask, dissolve the 1,7-naphthyridine starting material (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or glacial acetic acid.

-

Reagent Addition : Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 equivalents) portion-wise while maintaining the low temperature.

-

Reaction : Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Carefully pour the reaction mixture onto crushed ice.

-

Neutralization : Basify the aqueous solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH reaches 7-8.

-

Extraction : Extract the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 5-bromo-1,7-naphthyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the this compound intermediate with various organoboron reagents.[6][7] This reaction is tolerant of a wide range of functional groups.

Methodology:

-

Assembly : To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq.), the corresponding aryl or heteroaryl boronic acid/ester (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water (e.g., 4:1 v/v).

-

Degassing : Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction : Heat the mixture to 80-100 °C and stir for 4-24 hours under the inert atmosphere. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-1,7-naphthyridine product.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 91 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Note: Data is illustrative, based on typical Suzuki-Miyaura reaction outcomes on halo-naphthyridine scaffolds.[6]

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various 5-amino-1,7-naphthyridine derivatives.[8][9] This reaction is crucial for introducing amine functionalities that are often key for biological activity.

Methodology:

-

Assembly : In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the primary or secondary amine (1.2-1.5 eq.), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

-

Solvent Addition : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction : Seal the reaction vessel and heat to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

-

Work-up : Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Extraction : Wash the filtrate with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 5-amino-1,7-naphthyridine.

Table 2: Representative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 92 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 84 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 89 |

| 4 | Piperidine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Dioxane | 95 |

Note: Data is illustrative, based on typical Buchwald-Hartwig amination outcomes on halo-naphthyridine scaffolds.[8][10]

Application in Kinase Inhibitor Drug Discovery

Many 1,7-naphthyridine derivatives function as kinase inhibitors.[11] The functional group introduced at the 5-position can serve as a key binding element, interacting with specific amino acid residues within the kinase active site. For instance, inhibiting the p38 MAP kinase is a therapeutic strategy for inflammatory diseases.[1] The diagram below illustrates a hypothetical mechanism where a 5-substituted 1,7-naphthyridine derivative blocks a signaling cascade by inhibiting a critical kinase.

Caption: Inhibition of a kinase signaling pathway by a 5-substituted 1,7-naphthyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Bromo-1,7-naphthyridine in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,7-naphthyridine is a versatile heterocyclic building block with significant potential in the field of materials science. The 1,7-naphthyridine core possesses inherent electronic and photophysical properties, including high thermal stability and electron affinity, which are highly desirable for various applications. The presence of a bromine atom at the 5-position provides a reactive handle for facile functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of novel organic materials.[1] This document outlines the potential applications of this compound in materials science, supported by quantitative data from related compounds and detailed experimental protocols for the synthesis of advanced materials.

Potential Applications in Materials Science

The unique combination of the electron-deficient 1,7-naphthyridine core and the synthetically versatile bromo substituent makes this compound a promising precursor for materials in the following areas:

-

Organic Light-Emitting Diodes (OLEDs): The high electron affinity and thermal stability of the naphthyridine core make it an excellent candidate for developing electron-transporting materials (ETMs) and host materials for phosphorescent OLEDs.[2][3] The bromo group allows for the introduction of various aromatic or electron-donating moieties to tune the material's HOMO/LUMO levels, emission color, and charge transport properties.[4][5]

-

Organic Solar Cells (OSCs): In OSCs, materials with tailored energy levels are crucial for efficient charge separation and transport. This compound can be functionalized to create either donor or acceptor materials.[6] For instance, coupling with electron-rich units can lead to donor materials, while coupling with electron-withdrawing units can yield acceptor materials. The bromine atom facilitates the synthesis of conjugated polymers and small molecules used in the active layer of OSCs.[7][8]

-

Chemical Sensors: The inherent fluorescence of many naphthyridine derivatives can be modulated by the introduction of specific functional groups.[9][10] this compound can be derivatized with receptor units that can selectively bind to specific analytes (e.g., metal ions, anions, or biomolecules). This binding event can induce a change in the fluorescence properties of the molecule, enabling its use as a fluorescent chemosensor.[11]

Quantitative Data of Naphthyridine-Based Materials

While specific quantitative data for materials directly derived from this compound is not extensively available in the public domain, the following table summarizes the properties of related naphthyridine derivatives to provide a benchmark for expected performance.

| Property | Value | Compound Class | Application | Reference |

| Glass Transition Temperature (Tg) | 65–105 °C | 1,8-Naphthyridine oligomers | OLEDs | [2] |

| Decomposition Temperature (Td) | 380–400 °C | 1,8-Naphthyridine oligomers | OLEDs | [2] |

| Electron Affinity | 2.79–3.00 eV | 1,8-Naphthyridine oligomers | OLEDs | [2] |

| Photoluminescence Quantum Yield | 0.70–1.0 | 1,8-Naphthyridine oligomers | OLEDs | [2] |

| Maximum External Quantum Efficiency (EQE) | 13.2–13.7% | 1,8-Naphthyridine derivatives | OLEDs | [3] |

| Maximum Power Efficiency (PE) | 50.2–54.5 lm W⁻¹ | 1,8-Naphthyridine derivatives | OLEDs | [3] |

Experimental Protocols

The following are detailed protocols for the functionalization of this compound, which are fundamental for the synthesis of advanced materials. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the synthesis of 5-aryl-1,7-naphthyridines, which can serve as core structures for various organic electronic materials.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and Water (4:1 v/v mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water mixture to the flask.

-